(R)-2-Amino-N-propylpropanamide
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Overview
Description
(R)-2-Amino-N-propylpropanamide is an organic compound with the molecular formula C6H14N2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-2-Amino-N-propylpropanamide typically involves the reaction of a suitable amine with a propionyl derivative. One common method is the reductive amination of propionamide with a primary amine under catalytic hydrogenation conditions. The reaction is usually carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) at elevated temperatures and pressures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(R)-2-Amino-N-propylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carbonyl group can be reduced to form secondary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce secondary amines.
Scientific Research Applications
(R)-2-Amino-N-propylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand for enzyme binding studies.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which (R)-2-Amino-N-propylpropanamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-N-propylpropanamide: The enantiomer of (R)-2-Amino-N-propylpropanamide, which has similar chemical properties but different biological activities.
2-amino-N-methylpropanamide: A structurally similar compound with a methyl group instead of a propyl group.
2-amino-N-ethylpropanamide: Another similar compound with an ethyl group.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in distinct interactions with biological molecules compared to its enantiomer or other similar compounds. This uniqueness makes it valuable for studying stereochemistry and its effects on biological activity.
Properties
Molecular Formula |
C6H14N2O |
---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
(2R)-2-amino-N-propylpropanamide |
InChI |
InChI=1S/C6H14N2O/c1-3-4-8-6(9)5(2)7/h5H,3-4,7H2,1-2H3,(H,8,9)/t5-/m1/s1 |
InChI Key |
ZTZLBRIYZPKLSX-RXMQYKEDSA-N |
Isomeric SMILES |
CCCNC(=O)[C@@H](C)N |
Canonical SMILES |
CCCNC(=O)C(C)N |
Origin of Product |
United States |
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